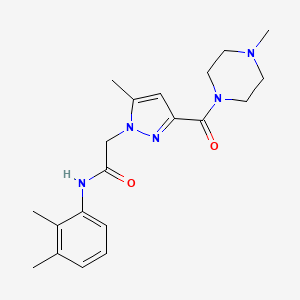
(2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as curcumin, is a natural polyphenol compound found in turmeric. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases.
作用機序
Curcumin exerts its therapeutic effects through various mechanisms, including the modulation of signaling pathways, gene expression, and protein function. Curcumin can inhibit the activation of NF-κB, a transcription factor that regulates inflammation and cell survival. It can also activate AMPK, a protein kinase that regulates energy metabolism and cellular stress. Curcumin can also modulate the expression of genes involved in inflammation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, and hepatoprotective effects. Curcumin can scavenge free radicals and prevent oxidative damage to cells. It can also inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation. Curcumin can induce apoptosis and inhibit cell proliferation, which can suppress tumor growth. It can also protect against neuronal damage and improve cognitive function. Curcumin can protect against cardiovascular diseases by reducing oxidative stress and inflammation. It can also protect against liver damage and improve liver function.
実験室実験の利点と制限
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. Curcumin can be easily synthesized or extracted from turmeric, which makes it readily available for research. Curcumin has also been shown to have low toxicity, which allows for higher doses to be administered in experiments. However, (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has several limitations for lab experiments, including its low bioavailability and instability. Curcumin has poor solubility in water, which can limit its absorption and distribution in the body. Curcumin is also unstable in acidic and alkaline environments, which can affect its activity and potency.
将来の方向性
There are several future directions for (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one research, including the development of novel formulations and delivery systems to improve its bioavailability and efficacy. Curcumin nanoparticles, liposomes, and micelles have been developed to enhance its solubility and stability. The use of (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one in combination with other drugs or natural compounds is also an area of interest, as it may enhance its therapeutic effects. The identification of (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one targets and biomarkers is another area of research, which may help to elucidate its mechanisms of action and improve its clinical applications. Finally, the use of (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one in clinical trials for various diseases is an area of interest, as it may provide valuable insights into its safety and efficacy in humans.
合成法
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most common method is the extraction from turmeric, which involves the isolation of (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oneoids from the rhizomes of the plant. The chemical synthesis method involves the reaction of acetylacetone and ferulic acid to produce (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one. Biotransformation involves the use of microorganisms to convert ferulic acid to (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, cardiovascular diseases, and inflammatory disorders. In cancer, (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy. In neurodegenerative diseases, (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to have anti-inflammatory and antioxidant effects, which can protect against atherosclerosis and heart failure. In inflammatory disorders, (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to have anti-inflammatory effects, which can alleviate symptoms of arthritis, inflammatory bowel disease, and psoriasis.
特性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-24-22-10-6-5-9-20(22)15-16-21(23)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-16H,1H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUENGMINNLNGRC-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

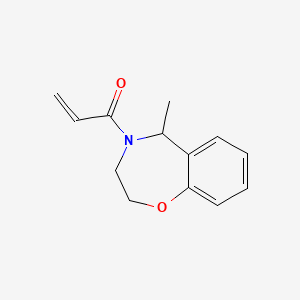
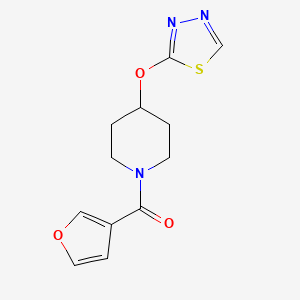


![2-Ethyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2606259.png)
![methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate](/img/structure/B2606260.png)
![N'-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2606263.png)
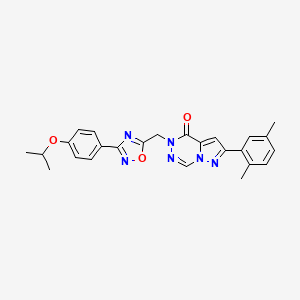
![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)
![1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2606266.png)
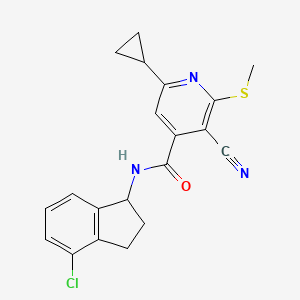
![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester](/img/structure/B2606268.png)
